molecular formula C7H7FO2S B1334156 Fluoromethyl Phenyl Sulfone CAS No. 20808-12-2

Fluoromethyl Phenyl Sulfone

Cat. No.: B1334156
CAS No.: 20808-12-2
M. Wt: 174.19 g/mol
InChI Key: DENHPZASLKBBHA-UHFFFAOYSA-N
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Description

Fluoromethyl phenyl sulfone is an organosulfur compound characterized by the presence of a fluoromethyl group attached to a phenyl sulfone moiety. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.

Scientific Research Applications

Fluoromethyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Safety and Hazards

Fluoromethyl Phenyl Sulfone can cause skin irritation and serious eye irritation . It should be handled only in a closed system or with appropriate exhaust ventilation .

Future Directions

Fluoromethyl Phenyl Sulfone has been used in the development of high voltage lithium-ion batteries . Its oxidation potential is slightly lower than that of α-fluorinated sulfones, but it is still significantly higher than the oxidation potential of regular sulfones . This makes it a promising candidate for future research and development in the field of energy storage .

Biochemical Analysis

Biochemical Properties

Fluoromethyl Phenyl Sulfone plays a crucial role in biochemical reactions. It is used as a fluoromethyl Wittig equivalent, which means it can provide fluoromethyl groups in Wittig reactions . This compound interacts with carbonyl compounds to provide β-fluoro-alcohols, which are utilized to prepare terminal vinyl fluorides . The nature of these interactions is based on the unique properties of this compound, which allows it to participate in these reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a fluoromethyl Wittig equivalent. In this role, it interacts with carbonyl compounds to provide β-fluoro-alcohols . These β-fluoro-alcohols can then be utilized to prepare terminal vinyl fluorides . This process involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of fluoromethyl alcohols and amines , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role in the synthesis of fluoromethyl alcohols and amines , it is likely that it interacts with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethyl phenyl sulfone can be synthesized through a multi-step process. One common method involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in chloroform, followed by oxidation with Oxone (potassium peroxymonosulfate) in methanol . The detailed steps are as follows:

    Fluoromethyl Phenyl Sulfide Formation:

    Oxidation to this compound:

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Fluoromethyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxone (potassium peroxymonosulfate) in methanol.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl sulfones.

Comparison with Similar Compounds

Fluoromethyl phenyl sulfone can be compared with other similar compounds, such as:

    Phenyl Sulfone: Lacks the fluoromethyl group, resulting in different reactivity and properties.

    Dithis compound: Contains two fluorine atoms, leading to distinct chemical behavior.

    Chloromethyl Phenyl Sulfone: Contains a chloromethyl group instead of a fluoromethyl group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts specific chemical properties and reactivity. This makes it valuable in applications where fluorine-containing compounds are desired.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

fluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHPZASLKBBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374616
Record name Fluoromethyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20808-12-2
Record name Fluoromethyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoromethyl Phenyl Sulfone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes fluoromethyl phenyl sulfone useful in organic synthesis?

A1: this compound acts as a fluoromethyl Wittig equivalent []. This means it can participate in reactions similar to the Wittig reaction, enabling the formation of fluoroalkenes from carbonyl compounds. This is particularly valuable because direct fluoromethylation reactions can be challenging to control.

Q2: How does this compound react with N-(tert-butanesulfinyl)imines?

A2: This reaction provides a stereoselective route to α-monofluoromethylamines [, , , , ]. The reaction proceeds via nucleophilic attack of the this compound on the imine, followed by desulfinylation. Importantly, this method exhibits a nonchelation-controlled stereoselectivity mode, giving access to specific isomers of the desired amine product.

Q3: Can this compound be used to synthesize cyclic α-monofluoromethylated secondary amines?

A3: Yes, this can be achieved by starting with N-(tert-butanesulfinyl)imines that have a terminal tosylate (OTs) group [, ]. After the fluoromethylation step, the tosylate group allows for intramolecular cyclization, generating the desired cyclic secondary amine with high stereoselectivity.

Q4: Are there efficient synthetic routes for preparing this compound?

A4: Several methods exist for synthesizing this compound. One approach involves reacting chloromethyl phenyl sulfide with potassium fluoride in acetonitrile to yield fluoromethyl phenyl sulfide []. Subsequent oxidation with Oxone® in a methanol/water mixture furnishes the desired this compound []. Alternative methods, including those utilizing trichlorofluoromethane (CFCl3) as a starting material, have also been explored [].

Q5: Is there a way to prepare α‐fluorobis(phenylsulfonyl)methane using this compound?

A5: Yes, α‐fluorobis(phenylsulfonyl)methane can be prepared from this compound []. This involves reacting this compound with potassium bis(trimethylsilyl)amide and benzenesulfonyl fluoride in tetrahydrofuran, followed by an acidic workup with hydrochloric acid [].

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